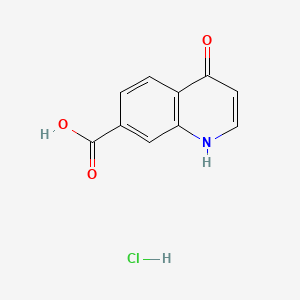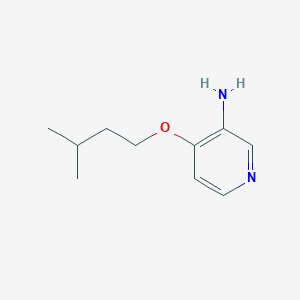
4-Oxo-1,4-dihydroquinoline-7-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its potential therapeutic applications, particularly in the development of antimicrobial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride typically involves the reaction of anthranilic acid derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of catalytic amounts of sodium iodide and heating the reaction mixture at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and efficient methodologies developed for similar quinoline derivatives can be adapted for large-scale production. These methods often involve multi-step synthesis, flow chemistry, and metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and carboxylic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride involves the inhibition of bacterial DNA synthesis. This is achieved by blocking the subunit A of the DNA gyrase enzyme, which is essential for DNA replication, transcription, and repair. Additionally, the compound affects the bacterial cell wall, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Norfloxacin: Another quinolone antibiotic with similar mechanisms of action.
Trovafloxacin: A quinolone antibiotic with a broader spectrum of activity.
Uniqueness
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is unique due to its specific structural features, which allow for targeted modifications at various positions on the quinoline nucleus. This flexibility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced resistance .
Propriétés
Formule moléculaire |
C10H8ClNO3 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
4-oxo-1H-quinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H |
Clé InChI |
MPTHSBQANUVKKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)



![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)





![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)



